molecular formula C20H18N4O2S B2640311 N-[3-(pyridin-2-yl)-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-thiazol-4-yl]acetamide CAS No. 1251633-38-1

N-[3-(pyridin-2-yl)-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-thiazol-4-yl]acetamide

Cat. No.: B2640311
CAS No.: 1251633-38-1
M. Wt: 378.45
InChI Key: DETHDILBTXIXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(pyridin-2-yl)-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-thiazol-4-yl]acetamide is a heterocyclic compound featuring a thiazole core substituted with pyridinyl and tetrahydroisoquinoline-carbonyl groups. The acetamide moiety may enhance solubility and metabolic stability.

Properties

IUPAC Name

N-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13(25)22-18-17(16-8-4-5-10-21-16)23-27-19(18)20(26)24-11-9-14-6-2-3-7-15(14)12-24/h2-8,10H,9,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETHDILBTXIXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(pyridin-2-yl)-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-thiazol-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the pyridine, tetrahydroisoquinoline, and thiazole moieties through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(pyridin-2-yl)-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of new ring structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides or acyl chlorides.

    Cyclization: Acidic or basic conditions to promote ring closure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(pyridin-2-yl)-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-thiazol-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

Mechanism of Action

The mechanism of action of N-[3-(pyridin-2-yl)-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-thiazol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs often belong to the acetamide-thiazole or acetamide-triazole families. Below is a detailed comparison with 2-[[5-[3-(1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(3-pyridinylmethyl)acetamide (CAS: 315239-14-6), a related compound documented in the provided evidence .

Structural Differences

Feature Target Compound Compared Compound (CAS: 315239-14-6)
Core Heterocycle Thiazole (5-membered, 1 sulfur, 1 nitrogen) Triazole (5-membered, 3 nitrogens)
Key Substituents - Pyridin-2-yl
- Tetrahydroisoquinoline-2-carbonyl
- Pyridin-3-ylmethyl
- Benzoisoquinolin-dione
- Allyl group
Backbone Flexibility Rigid (tetrahydroisoquinoline fused ring) Semi-flexible (propyl linker to benzoisoquinoline)

Physicochemical Properties

Property Target Compound Compared Compound
Molecular Formula Not Available C₂₈H₂₆N₆O₃S
Molar Mass (g/mol) Not Available 526.61
Density (g/cm³) Not Available 1.36 (Predicted)
pKa Not Available 13.17 (Predicted)

Functional Implications

Bioactivity Potential: The tetrahydroisoquinoline-carbonyl group in the target compound may enhance binding to opioid or kinase receptors due to its planar aromaticity and hydrogen-bonding capacity.

Solubility and Permeability :

  • The allyl group in the compared compound increases hydrophobicity, possibly reducing aqueous solubility compared to the target compound’s acetamide group.

Synthetic Accessibility :

  • The triazole core in the compared compound is synthetically modular but may require metal-catalyzed cyclization. The thiazole core in the target compound is typically synthesized via Hantzsch thiazole synthesis, which is cost-effective but less regioselective.

Research Findings and Limitations

  • Target Compound: No direct experimental data (e.g., bioactivity, toxicity) is available in the provided evidence. Its structural features suggest parallels with kinase inhibitors (e.g., imatinib analogs) or neuroactive agents.
  • Compared Compound : Predicted physicochemical properties (density, pKa) align with analogs showing moderate blood-brain barrier permeability. The benzoisoquinolin-dione moiety is associated with intercalation-based DNA binding in anticancer studies.

Q & A

Basic: What key functional groups define the compound’s reactivity, and how do they influence synthetic modifications?

The compound contains a pyridinyl ring , thiazole core , tetrahydroisoquinoline-carbonyl group , and acetamide moiety . These groups enable diverse reactivity:

  • The thiazole ring participates in electrophilic substitution and coordination chemistry.
  • The tetrahydroisoquinoline-carbonyl provides sites for hydrogen bonding and enzymatic interactions.
  • The pyridinyl group enhances solubility and π-π stacking in biological systems.
    Synthetic modifications often target the acetamide’s amine or the thiazole’s sulfur for derivatization .

Basic: What are the standard synthetic routes for this compound?

Synthesis typically involves:

Thiazole core formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., KOH/EtOH reflux).

Tetrahydroisoquinoline coupling : Amide bond formation between the thiazole and tetrahydroisoquinoline-carbonyl chloride using DMF as a solvent.

Acetamide introduction : Alkylation of the thiazole nitrogen with chloroacetamide in the presence of NaH .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Critical parameters include:

  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for amide couplings to enhance reactivity.
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) to isolate intermediates with >95% purity .

Advanced: How should structural contradictions (e.g., NMR vs. X-ray crystallography data) be resolved?

  • Multi-technique validation : Cross-validate using 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray diffraction.
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Assigns proton environments (e.g., distinguishing thiazole C-H from pyridinyl protons).
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • HPLC : Monitors purity (>98% by reverse-phase C18 column) .

Advanced: How to design bioactivity assays considering its structural features?

  • Target selection : Prioritize kinases or GPCRs due to the tetrahydroisoquinoline’s affinity for hydrophobic binding pockets.
  • Dose-response assays : Test concentrations from 1 nM–100 μM in cell-based models (e.g., cancer lines).
  • Control analogs : Include compounds lacking the thiazole or pyridinyl group to isolate structural contributions .

Advanced: How to address discrepancies in reported biological activity data?

  • Standardize assays : Use identical cell lines (e.g., HEK293 or HeLa) and incubation times.
  • Validate mechanisms : Employ siRNA knockdown or competitive binding assays to confirm target engagement.
  • Meta-analysis : Compare IC50_{50} values across studies while adjusting for assay conditions (pH, serum content) .

Basic: What chemical modifications enhance solubility or stability?

  • PEGylation : Attach polyethylene glycol chains to the acetamide’s terminal amine.
  • Salt formation : Convert the pyridinyl nitrogen to a hydrochloride salt.
  • Prodrug design : Esterify the carbonyl group for improved bioavailability .

Advanced: How can computational methods guide bioactivity prediction?

  • PASS algorithm : Predict antimicrobial or anticancer activity based on structural similarity to known actives.
  • Molecular docking : Simulate binding to targets like EGFR or COX-2 using AutoDock Vina.
  • ADMET profiling : Use SwissADME to optimize logP and polar surface area for pharmacokinetics .

Advanced: What strategies validate target engagement in mechanistic studies?

  • SPR spectroscopy : Measure real-time binding kinetics to purified proteins.
  • Thermal shift assays : Monitor protein melting temperature shifts upon compound binding.
  • CRISPR-Cas9 knockouts : Confirm activity loss in target-deficient cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.